Cas no 2228291-87-8 (1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(4,4-Dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a sterically hindered cyclohexyl substituent, offering unique structural and electronic properties. The presence of difluorocyclopropane enhances its stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The 4,4-dimethylcyclohexyl group contributes to increased lipophilicity, potentially improving membrane permeability in bioactive compounds. This carboxylic acid is particularly useful in the development of fluorinated analogs, where its rigid cyclopropane ring and fluorine atoms can influence conformational stability and metabolic resistance. Its well-defined stereochemistry and functional group compatibility further support its utility in precision chemical applications.
1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid structure
2228291-87-8 structure
Product Name:1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
CAS No:2228291-87-8
MF:C12H18F2O2
MW:232.266931056976
CID:6326897
PubChem ID:165742893
Update Time:2025-10-28

1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
    • EN300-1956336
    • 2228291-87-8
    • Inchi: 1S/C12H18F2O2/c1-10(2)5-3-8(4-6-10)11(9(15)16)7-12(11,13)14/h8H,3-7H2,1-2H3,(H,15,16)
    • InChI Key: ZMBFPNUISCRQEZ-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C(=O)O)C1CCC(C)(C)CC1)F

Computed Properties

  • Exact Mass: 232.12748614g/mol
  • Monoisotopic Mass: 232.12748614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 37.3Ų

1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid

Introduction to 1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228291-87-8)

1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid, identified by its CAS number 2228291-87-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of fluorinated cyclopropanes, a structural motif known for its unique reactivity and potential applications in drug development. The presence of both dimethylcyclohexyl and difluorocyclopropane substituents imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry.

The structure of 1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid features a cyclopropane ring substituted with two fluorine atoms at the 2-position, enhancing its stability and reactivity compared to its non-fluorinated counterparts. The 4,4-dimethylcyclohexyl group provides a bulky, lipophilic moiety that can influence the compound's solubility and metabolic stability. This combination of features makes it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in fluorinated cyclopropanes due to their ability to modulate biological activity through both steric and electronic effects. The difluorocyclopropane core is particularly valuable because it can participate in various chemical transformations, including ring-opening reactions that introduce new functional groups. These reactions are often catalyzed by transition metals, such as palladium or copper, which facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

One of the most compelling aspects of 1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid is its potential as a building block for the synthesis of more complex molecules. For instance, the carboxylic acid group at the 1-position can be readily modified via esterification, amidation, or other coupling reactions to generate derivatives with tailored properties. Such modifications are crucial for optimizing pharmacokinetic profiles and improving bioavailability in drug candidates.

Recent studies have highlighted the utility of fluorinated cyclopropanes in the development of novel therapeutic agents. The steric hindrance provided by the dimethylcyclohexyl group can enhance binding affinity to biological targets by preventing unwanted interactions or improving enzyme selectivity. Additionally, the electron-withdrawing nature of the fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological systems.

The synthetic pathways for 1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid have been optimized to ensure high yields and purity. Common methods involve the reaction of cyclopentenone derivatives with fluorinating agents under controlled conditions. Advances in catalytic systems have further improved the efficiency of these processes, making it feasible to produce larger quantities for research and industrial applications.

From a pharmaceutical perspective, compounds like 1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid represent an exciting frontier in drug discovery. Their unique structural features offer opportunities to develop innovative therapeutics targeting various diseases. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of certain enzymes involved in metabolic pathways relevant to cancer and inflammation.

The spectroscopic and analytical characterization of this compound is also critical for ensuring its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its structure. Additionally, X-ray crystallography may be used to determine its solid-state structure if crystalline forms are available.

In conclusion,1-(4,4-dimethylcyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228291-87-8) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules with tailored biological activities. As research continues to uncover new applications for fluorinated cyclopropanes,this compound will undoubtedly play an important role in advancing drug discovery efforts worldwide.

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